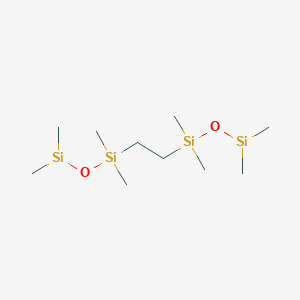
1,2-Bis(tetramethyldisiloxanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(tetramethyldisiloxanyl)ethane, also known as 1,2-bis(trimethylsilyl)ethane or BTSE, is a silyl ether compound with a wide range of applications in organic synthesis and scientific research. It has a unique structure, with two tetramethyldisiloxane (TMD) groups connected to a central ethane core. BTSE is a colorless liquid that is insoluble in water but soluble in many organic solvents. It is a versatile reagent that can be used to form stable silyl ethers and has recently become a popular tool in organic synthesis.
Applications De Recherche Scientifique
Gas and Liquid-Phase Separations
1,2-Bis(tetramethyldisiloxanyl)ethane-derived organosilica membranes are known for their high performance in gas and liquid-phase separations . These membranes are particularly useful due to their chemical and structural stability, making them suitable for applications such as carbon dioxide recovery, hydrogen production, and petroleum refining .
Pore Formation Mechanism
The acid molar ratio (AR) in sol preparation plays a crucial role in the pore formation mechanism during sol-gel processing. By manipulating the AR, researchers can control the gel structure, which is critical for developing membranes with specific pore sizes for targeted separation processes .
Gas Permeation Properties
These membranes exhibit high H2 permeance and selectivity, which are essential properties for the separation of small-sized gases like hydrogen from larger gases. The ability to fine-tune the gas permselectivity makes these membranes valuable for various industrial applications .
Organosilica Membranes
The use of 1,2-Bis(tetramethyldisiloxanyl)ethane in the preparation of organosilica membranes is significant. These membranes are used for their high temperature stability and molecular sieving capabilities, which are beneficial for the separation of gases at high temperatures .
Coating and Auxiliary Agents
This compound is utilized as a precursor for coating auxiliary agents, leather auxiliary agents, plastic auxiliary agents, surfactants, and textile auxiliary agents. Its versatility in different industrial processes highlights its importance in material science .
Mesoporous Organosilica Materials
Lastly, 1,2-Bis(tetramethyldisiloxanyl)ethane is instrumental in the preparation of mesoporous organosilica materials . These materials have a wide range of applications, including catalysis, drug delivery systems, and light collection .
Mécanisme D'action
Target of Action
This compound is a type of organosilicon compound, and its interactions with biological systems can be complex and varied .
Mode of Action
Organosilicon compounds can interact with various biological molecules and structures, potentially influencing their function .
Biochemical Pathways
As an organosilicon compound, it may interact with a wide range of biochemical processes .
Result of Action
Organosilicon compounds can have diverse effects on biological systems .
Propriétés
InChI |
InChI=1S/C10H28O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h9-10H2,1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMLRBPSBBUDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC[Si](C)(C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O2Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(tetramethyldisiloxanyl)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

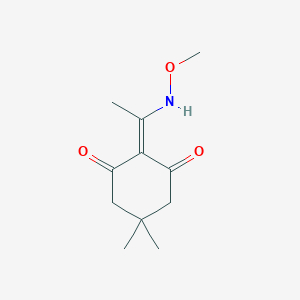
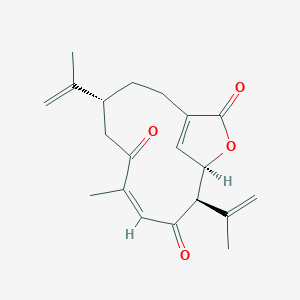
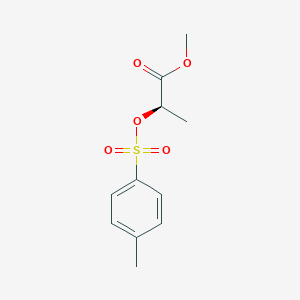
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)

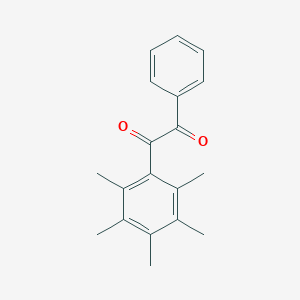


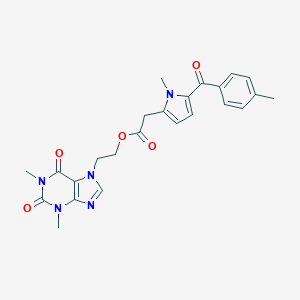
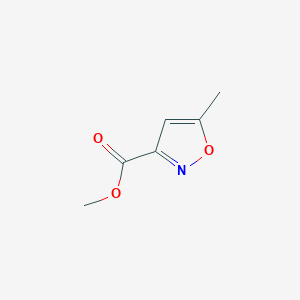
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)


